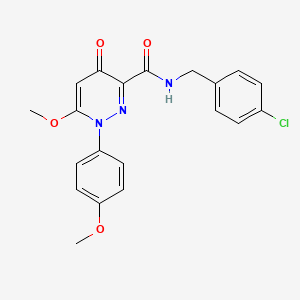

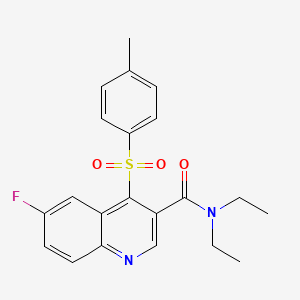

![molecular formula C20H14O6 B2422853 8-(7-ethoxybenzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one CAS No. 637753-42-5](/img/structure/B2422853.png)

8-(7-ethoxybenzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of [1,3]dioxolo[4,5-g]chromen-8-ones starts from benzo[d][1,3]dioxol-5-ol which is reacted with 3-bromopropanoic acid followed by the reaction of oxalyl chloride to afford 6,7-dihydro-8H-[1,3]dioxolo[4,5-g]chromen-8-one . The aldol condensation of the later compound with aromatic aldehydes leads to the formation of the title compounds .

Molecular Structure Analysis

The molecular structure of [1,3]dioxolo[4,5-g]chromen-8-ones can be analyzed using IR and 1H-NMR spectroscopy . For example, the IR spectrum shows a peak at 1665 cm-1, corresponding to the C=O bond . The 1H-NMR spectrum provides information about the hydrogen atoms in the molecule .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of [1,3]dioxolo[4,5-g]chromen-8-ones include the reaction of benzo[d][1,3]dioxol-5-ol with 3-bromopropanoic acid, followed by the reaction with oxalyl chloride . The aldol condensation of the resulting compound with aromatic aldehydes leads to the formation of the title compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of [1,3]dioxolo[4,5-g]chromen-8-ones can be analyzed using various spectroscopic techniques. For example, the IR spectrum shows a peak at 1665 cm-1, corresponding to the C=O bond . The 1H-NMR spectrum provides information about the hydrogen atoms in the molecule .

Scientific Research Applications

Cytotoxic Activities

Studies have revealed that compounds similar to 8-(7-ethoxybenzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one demonstrate significant cytotoxic activities. For instance, novel homoisoflavonoids based on this compound were found to exhibit cytotoxicity against breast cancer cell lines, including MCF-7, T47D, and MDA-MB-231. The cytotoxic properties are primarily attributed to the structural characteristics of these compounds (Alipour et al., 2014).

Synthesis Methods

In the realm of organic chemistry, efficient synthesis methods have been developed for derivatives of this compound. For example, a solvent-free method using CeCl3·7H2O as a catalyst facilitated the synthesis of various 8-aryl-7,8-dihydro[1,3]dioxolo[4,5-g]chromen-6-ones, highlighting an environmentally friendly and high-yield approach (Wu, Li, & Yan, 2011).

Antioxidative and Anti-Inflammatory Properties

Research has shown that chromenyl derivatives, including structures similar to this compound, possess antioxidative and anti-inflammatory properties. These compounds exhibit significant radical scavenging activities and potent anti-inflammatory properties, making them potential candidates for functional food and medicinal applications (Joy & Chakraborty, 2017).

Antimicrobial Activity

Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. Compounds such as 7-((4-substituted thiazol-2-yl) methoxy)-4-methyl-2H-chromen-2-one demonstrated promising antibacterial and antifungal activities, showcasing the potential of these compounds in pharmaceutical applications (Parameshwarappa et al., 2009).

Future Directions

Properties

IUPAC Name |

8-(7-ethoxy-1-benzofuran-2-yl)-[1,3]dioxolo[4,5-g]chromen-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O6/c1-2-22-14-5-3-4-11-6-15(26-20(11)14)13-8-19(21)25-16-9-18-17(7-12(13)16)23-10-24-18/h3-9H,2,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVRVXPPDZRVUSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=C2)C3=CC(=O)OC4=CC5=C(C=C34)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

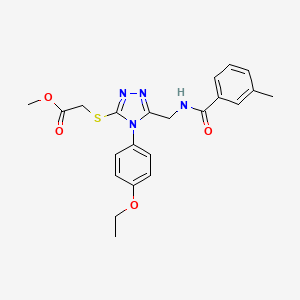

![N'-(2-furylcarbonyl)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B2422771.png)

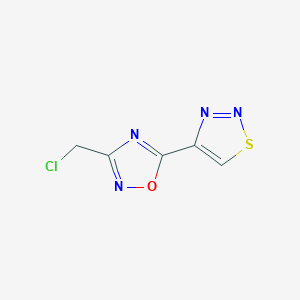

![2-Chloro-N-[(1,1-dioxo-1,2-thiazolidin-3-yl)methyl]acetamide](/img/structure/B2422772.png)

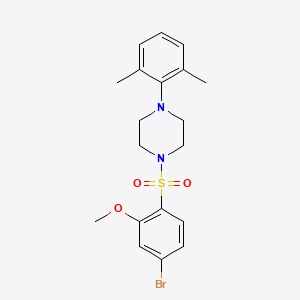

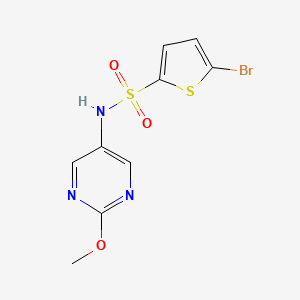

![N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2422785.png)

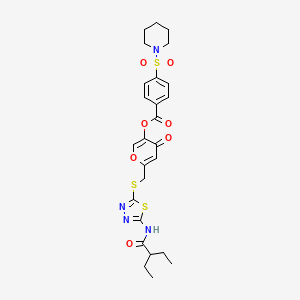

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2422790.png)

![5-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B2422791.png)

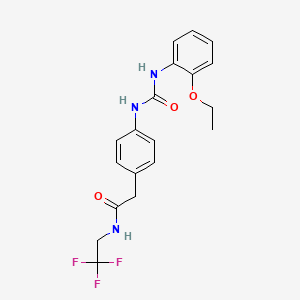

![[4-[(E)-2-cyano-3-(2-fluoroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2422792.png)